3,3',5-Triiodo Thyroacetic Acid-13C6
Description
Properties
Molecular Formula |
C₈¹³C₆H₉I₃O₄ |
|---|---|
Molecular Weight |
627.89 |
Synonyms |
4-(4-Hydroxy-3-iodophenoxy)-3,5-diiodobenzeneacetic Acid-13C6; Nidolin-13C6; T3A-13C6; Tiratricol-13C6; Triac-13C6; Triacana-13C6; [(4-Hydroxy-3-iodo-4-phenoxy)-3,5-diiodophenyl]acetic Acid-13C6; _x000B_ |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 ,5 Triiodo Thyroacetic Acid 13c6
The synthesis of isotopically labeled thyroid hormone analogs like TA3-13C6 is a complex process that requires precise control over chemical reactions to ensure the correct placement of the isotopic labels and to achieve high chemical and isotopic purity.
Strategies for Carbon-13 Isotopic Labeling of Thyroid Hormone Metabolites
The introduction of stable isotopes, such as Carbon-13 (¹³C), into metabolites serves to create tracers that can be distinguished from their naturally occurring (¹²C) counterparts by mass spectrometry. uni-regensburg.denih.gov This allows for precise tracking and quantification in biological samples. For thyroid hormone metabolites, which are characterized by a diphenyl ether structure, a common and effective strategy is to incorporate a ¹³C₆-labeled benzene (B151609) ring. eur.nl This ensures a significant mass shift that is easily detectable.
The core challenge lies in synthesizing the labeled molecule so that it is chemically identical to the natural compound, with the only difference being the isotopic composition of specific atoms. biorxiv.org The ¹³C-labeled precursors must be introduced early in the synthetic route to ensure the label is integrated into the core structure of the final molecule. nih.govrsc.org The isotopic purity of the starting materials is also a critical factor, as impurities can complicate the final analysis. uni-regensburg.de
Precursor Selection and Synthesis Routes for ¹³C₆-Labeled Analogs
A versatile and efficient synthesis route for ¹³C₆-labeled thyroid hormone analogues, including TA3-13C6, starts with a readily available labeled precursor, such as ¹³C₆-bromo-benzene. eur.nl This precursor serves as the foundation for building the labeled "outer" phenyl ring of the thyroacetic acid structure.
A key step in the synthesis is the formation of the diaryl ether bond. A modern and effective method for this is the Chan-Lam coupling reaction. eur.nl This copper-catalyzed reaction couples a boronic acid with an alcohol or phenol. In this context, a boronic acid derived from the ¹³C₆-labeled precursor is coupled with a suitably protected and substituted inner ring precursor, which is commercially available. For the synthesis of TA3-13C6, methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate is a common choice for the inner ring component. eur.nl
Conversion of ¹³C₆-bromo-benzene to a more reactive intermediate, such as a ¹³C₆-anisole, and subsequent preparation of the corresponding boronic acid. eur.nl
Chan-Lam coupling of the ¹³C₆-boronic acid with the di-iodinated inner ring precursor to form the protected, labeled diphenyl ether core. eur.nl
Stepwise deprotection of the functional groups on the precursor molecule. eur.nl
A final, carefully controlled iodination step to introduce the third iodine atom at the 5-position of the outer, ¹³C₆-labeled ring. eur.nl
| Compound/Reagent | Role in Synthesis | Reference |
|---|---|---|
| ¹³C₆-Bromo-benzene | Starting material for the ¹³C₆-labeled outer ring | eur.nl |
| Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate | Inner ring precursor | eur.nl |
| Copper(II) Acetate (Cu(OAc)₂) | Catalyst for the Chan-Lam coupling reaction | eur.nl |
| Iodine (I₂) and Ammonia (B1221849) (NH₃) | Reagents for the final iodination step | eur.nl |
| Boron Tribromide (BBr₃) | Reagent for demethylation (deprotection) | eur.nl |
| Lithium Hydroxide (B78521) (LiOH) | Reagent for ester hydrolysis (saponification) | eur.nl |
Specific Chemical Reactions Involved in 3,3',5-Triiodo Thyroacetic Acid-13C6 Synthesis
The synthesis of TA3-¹³C₆ involves a sequence of specific and well-established chemical transformations:
Chan-Lam Coupling: This reaction is fundamental to forming the diphenyl ether backbone of the molecule. It involves the copper-catalyzed coupling of the ¹³C₆-labeled boronic acid with the phenolic hydroxyl group of methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate. The reaction is typically carried out in the presence of a base like pyridine. eur.nl This method is often preferred over older methods like the Ullmann condensation due to milder reaction conditions.
Deprotection: The precursor molecule resulting from the coupling reaction contains protective groups (a methoxy (B1213986) ether and a methyl ester) that must be removed. The methoxy group is typically cleaved using a strong Lewis acid like boron tribromide (BBr₃). Following this, the methyl ester is hydrolyzed to the carboxylic acid using a base such as lithium hydroxide (LiOH) in a process called saponification. eur.nl
Iodination: The final step is the introduction of the third iodine atom onto the ¹³C₆-labeled ring. This must be done carefully to avoid over-iodination, which would lead to the formation of the tetraiodo- (T4) analog. eur.nl A common method involves using a solution of iodine in ammonia at low temperatures (e.g., 0 °C). eur.nl This reaction typically yields a mixture of the desired tri-iodo (TA3) and the tetra-iodo (TA4) products, which then must be separated. eur.nl
Purification and Characterization of Synthesized this compound for Research Applications
Following synthesis, rigorous purification and characterization are essential to ensure the labeled compound is suitable for use as an internal standard in sensitive research applications.
Chromatographic Purification Techniques for Labeled Compounds
The crude product from the synthesis, which often contains a mixture of TA3-¹³C₆ and TA4-¹³C₆, unreacted starting materials, and other byproducts, requires purification. eur.nl High-Performance Liquid Chromatography (HPLC) is the method of choice for this separation. researchgate.netresearchgate.net
Preparative HPLC: This technique is used to separate and isolate the pure components of the mixture. For the separation of TA3-¹³C₆ and TA4-¹³C₆, a reversed-phase HPLC system is typically employed. eur.nl This involves a nonpolar stationary phase (like C18) and a polar mobile phase. unomaha.edu By carefully controlling the composition of the mobile phase (e.g., a gradient of acetonitrile (B52724) and water with an acid modifier like formic acid), the different compounds can be eluted from the column at different times, allowing for their collection as separate, pure fractions. eur.nlnih.gov The final yield of pure TA3-¹³C₆ after this separation is often around 10% from the final reaction mixture. eur.nl
| Parameter | Description | Reference |
|---|---|---|
| Technique | Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | eur.nl |
| Stationary Phase | Octadecyl silane (B1218182) (C18) bonded to silica (B1680970) particles | unomaha.edu |
| Mobile Phase | A gradient mixture of water and a polar organic solvent (e.g., acetonitrile or methanol), often with a formic acid modifier | researchgate.netnih.gov |
| Detection | UV detection, typically around 230 nm | unomaha.edu |
Analytical Confirmation of Isotopic Enrichment and Purity for Tracer Use
To be used as a reliable tracer or internal standard, the final product must be thoroughly characterized to confirm its identity, chemical purity, and isotopic enrichment.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation
The development of a robust LC-MS/MS method is a multi-faceted process that involves optimizing various parameters to ensure sensitivity, specificity, and reproducibility. The validation of such a method confirms that it is fit for its intended purpose. The use of a stable isotope-labeled internal standard like this compound is integral to this process, providing a reliable means to account for variations during sample preparation and analysis.
Isotope Dilution Mass Spectrometry (IDMS) Principles for Quantitation
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched version of the analyte to the sample. nih.gov This stable isotope-labeled compound, in this case, this compound, serves as an internal standard. The fundamental principle of IDMS is that the stable isotope-labeled internal standard behaves almost identically to the native analyte throughout the entire analytical process, including extraction, derivatization (if any), and ionization in the mass spectrometer. waters.com
Because the internal standard and the analyte have nearly identical physicochemical properties, they experience similar losses during sample preparation and comparable ionization efficiencies in the mass spectrometer. waters.com By measuring the ratio of the mass spectrometric signal of the native analyte to that of the stable isotope-labeled internal standard, it is possible to accurately determine the concentration of the native analyte in the original sample, even if there is incomplete recovery during sample processing. nih.gov This approach significantly improves the accuracy and precision of quantification by correcting for both sample preparation variability and matrix-induced signal suppression or enhancement. waters.com
The use of a 13C6-labeled internal standard is particularly advantageous as the six-carbon atom enrichment provides a significant mass shift from the native compound, preventing isotopic crosstalk and ensuring distinct mass spectrometric signals. This clear mass difference allows for unambiguous detection and quantification.
Optimization of LC-MS/MS Parameters for this compound Quantification
Optimizing LC-MS/MS parameters is a critical step in developing a sensitive and specific method for the quantification of 3,3',5-Triiodo Thyroacetic Acid. This involves fine-tuning both the chromatographic separation and the mass spectrometric detection.
Effective chromatographic separation is essential to resolve the analyte of interest from other endogenous compounds in the sample matrix that could cause interference. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC) are commonly employed for the analysis of thyroid hormone metabolites.
UHPLC, with its use of sub-2 µm particle size columns, offers several advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. For the separation of compounds like Triac, C18 columns are frequently utilized. thermofisher.comeur.nl The mobile phase typically consists of a mixture of an aqueous component (often with an acidic modifier like formic or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile. thermofisher.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to effectively separate a range of analytes with varying polarities. thermofisher.comnih.gov
The following table provides an example of chromatographic conditions that can be used for the analysis of thyroid hormone metabolites, including Triac.
| Parameter | Condition |
|---|---|
| Column | Accucore C18, 100 x 2.1 mm, 2.6 µm |
| Column Temperature | 50 °C |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.5 ml/min |
| Injection Volume | 10 µL |
| Gradient | Initial: 25% B, Ramp to 75% B over 4 min, Ramp to 95% B over 0.5 min, Hold for 0.5 min, Return to initial conditions |
Tandem mass spectrometry is the gold standard for the quantification of small molecules in complex matrices. The most common acquisition mode for quantitative analysis is Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM). wikipedia.orgwashington.edu In MRM, the first quadrupole of a triple quadrupole mass spectrometer is set to select the precursor ion (the protonated or deprotonated molecule of interest). This precursor ion is then fragmented in the collision cell, and the second quadrupole is set to select a specific product ion. wikipedia.org This process of selecting a specific precursor-to-product ion transition is highly specific and significantly reduces background noise, leading to enhanced sensitivity. washington.edu
For the analysis of 3,3',5-Triiodo Thyroacetic Acid and its 13C6-labeled internal standard, specific MRM transitions are optimized. The optimization process involves determining the collision energy that yields the most abundant and stable product ion for each precursor ion.
Quadrupole Time-of-Flight (Q-TOF) mass spectrometry can also be used, offering high-resolution mass analysis, which can be beneficial for structural confirmation and in complex sample analysis. However, for routine quantification, the sensitivity and specificity of MRM on a triple quadrupole instrument are often preferred.
The following table summarizes typical MRM parameters for the analysis of Triac and its 13C6-labeled internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| 3,3',5-Triiodo Thyroacetic Acid (Triac) | 636.8 | 592.8 | Negative |
| This compound | 642.8 | 598.8 | Negative |
Note: Specific precursor and product ions may vary slightly depending on the instrument and experimental conditions.
Evaluation of Matrix Effects and Signal Normalization using this compound
Matrix effects are a common challenge in LC-MS/MS analysis of biological samples. waters.com They are caused by co-eluting endogenous components of the matrix (e.g., salts, lipids, proteins) that can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. chromatographyonline.com The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these matrix effects. waters.comchromatographyonline.com
Since this compound has the same retention time and ionization characteristics as the native Triac, it is affected by the matrix in the same way. waters.com Therefore, by calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects is normalized. This normalization ensures that the quantitative results are accurate and reproducible, even in the presence of significant matrix interference.
The evaluation of matrix effects is a critical part of method validation. This is often done by comparing the response of the analyte in a post-extraction spiked sample with the response of the analyte in a neat solution at the same concentration. The use of a stable isotope-labeled internal standard should demonstrate a consistent analyte-to-internal standard ratio across different biological samples, indicating effective compensation for matrix effects.
Application of LC-MS/MS with this compound in Biological Matrices for Research
The validated LC-MS/MS method, employing this compound as an internal standard, has been applied in various research settings to quantify Triac in a range of biological matrices. These studies have contributed to a better understanding of thyroid hormone metabolism and its role in health and disease.
One of the primary applications is the analysis of human serum and plasma. eur.nlthermofisher.com Accurate measurement of Triac levels in circulation is important for clinical research investigating thyroid disorders. For example, a study by Jongejan et al. (2020) developed and validated a mass spectrometry-based panel for nine thyroid hormone metabolites, including Triac, in human serum, utilizing 13C6-internal standards for several of the analytes. eur.nl Although Triac was not detected in the healthy individuals in this particular study, the methodology established a robust framework for its quantification in patient cohorts where its levels might be altered. eur.nl
In another study, a sensitive LC-MS/MS method was developed for the quantification of 11 total thyroid hormones and their metabolites, including Triac, in serum for clinical research. thermofisher.com The use of stable isotope-labeled internal standards was crucial for achieving the required accuracy and precision at the low concentrations at which these compounds are present. thermofisher.com
Beyond serum and plasma, these methods are also applied to other biological matrices. For instance, the quantification of thyroid hormones and their metabolites in cell culture media can provide insights into cellular metabolism and the effects of various compounds on thyroid hormone pathways. nih.gov The use of this compound in such in vitro studies ensures that the measurements are reliable and free from matrix interference from the culture medium components. nih.gov
Research in animal models also benefits from these advanced analytical techniques. For example, the quantification of Triac in the brain and other tissues of rodents can help elucidate its role in development and neurological function. caymanchem.com The high sensitivity and specificity of LC-MS/MS with isotope dilution are essential for accurately measuring the low levels of Triac present in these tissues.
The following table presents a summary of method validation parameters from a study quantifying a panel of thyroid hormone metabolites in human serum, illustrating the performance of such methods.
| Parameter | 3,3',5-Triiodo Thyroacetic Acid (TA3) |
|---|---|
| Linearity Range (ng/dL) | 0.13 - 130 |
| Lower Limit of Quantification (LLoQ) (ng/dL) | 0.13 |
| Recovery (%) | 38.1 |
| Matrix Effect (%) | -12.7 |
| Intra-assay Precision (CV%) | 8.6 |
| Inter-assay Precision (CV%) | 10.4 |
Data adapted from Jongejan et al., Clinical Chemistry, 2020. eur.nl
Quantification in Animal Plasma and Serum for Metabolic Studies
The accurate measurement of thyroid hormones and their metabolites in plasma and serum is essential for understanding metabolic regulation in both health and disease. eur.nl Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods employing stable isotope internal standards like TA3-13C6 have been developed for the simultaneous quantification of multiple thyroid hormone metabolites. eur.nlthermofisher.com
In a comprehensive study to establish reference intervals for nine thyroid hormone metabolites in human serum, TA3-13C6 was used as the internal standard for the quantification of TA3. eur.nl The methodology involved deproteinization of serum samples, followed by solid-phase extraction and analysis by LC-MS/MS. The use of TA3-13C6 was integral to the validation of the analytical method, ensuring its robustness and reliability for clinical research. eur.nl While TA3 was not detected in the serum of the healthy individuals studied, the validated method provides the necessary sensitivity and specificity to measure it should it be present in pathological conditions or metabolic studies. eur.nl
Similarly, LC-MS/MS methods have been validated for quantifying thyroid hormones like triiodothyronine (T3) and thyroxine (T4) in rat serum, using their respective 13C6-labeled internal standards. nih.gov These studies highlight the effectiveness of the stable isotope dilution technique in overcoming challenges associated with endogenous analyte quantification in complex biological matrices like serum. nih.gov The principles are directly applicable to the use of TA3-13C6 for measuring TA3 in animal models investigating thyroid metabolism. eur.nl
Below is a table summarizing typical validation parameters for an LC-MS/MS method for thyroid hormone metabolites using stable isotope standards, based on published research.
| Validation Parameter | Description | Typical Performance Metric |
|---|---|---|
| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | >0.98 or better thermofisher.com |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Achievable at pg/mL levels thermofisher.com |
| Precision (CV %) | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. | < 10% thermofisher.com |
| Accuracy | The closeness of the mean test results obtained by the method to the true concentration of the analyte. | Within 15% of the nominal value |
| Recovery | The detector response obtained from an amount of the analyte added to and extracted from the matrix, compared to the detector response obtained for the true concentration of the pure authentic standard. | Consistent and reproducible across concentration ranges |
| Matrix Effect | The suppression or enhancement of ionization of an analyte by the presence of co-eluting, interfering substances in the matrix. | Minimized and compensated for by the co-eluting stable isotope internal standard. nih.gov |
Measurement in Cell Culture Media and Lysates for In Vitro Investigations
In vitro studies using cell cultures are fundamental for investigating the molecular mechanisms of thyroid hormone action and metabolism. TA3, also known as tiratricol, has been studied in various cell lines, such as Huh-7 cells, to investigate its biological activities. medchemexpress.com For these studies, accurate quantification of the compound in cell culture media and cell lysates is crucial.
The use of TA3-13C6 as an internal standard in LC-MS/MS analysis allows for precise measurement of TA3 uptake, metabolism, and secretion by cells. nih.gov This quantitative approach enables researchers to determine the kinetics of cellular transport and the rates of metabolic conversion. By adding a known amount of TA3-13C6 to the media or lysate samples prior to extraction, any sample loss during preparation is accounted for, ensuring high analytical accuracy. This is particularly important when measuring low concentrations of metabolites or when comparing metabolic profiles across different experimental conditions. nih.gov
Analysis in Cerebrospinal Fluid and Tissue Homogenates from Research Models
The application of TA3-13C6 as an internal standard is critical for such analyses. Brain tissue homogenates and CSF are complex matrices that can cause significant ion suppression or enhancement in mass spectrometry. The co-eluting TA3-13C6 experiences the same matrix effects as the endogenous TA3, allowing for reliable correction and accurate quantification. nih.gov This enables researchers to precisely determine the concentration of TA3 in different brain regions or in the CSF of animal models, providing crucial data for studies on thyroid hormone transport across the blood-brain barrier and its neurological effects. nih.gov
Methodological Advancements and Challenges in Stable Isotope-Resolved Metabolomics with this compound
Stable isotope-resolved metabolomics (SIRM) is a powerful technique used to trace the fate of atoms from labeled substrates through metabolic pathways. nih.gov It is important to distinguish the role of a stable isotope tracer, which is introduced to a biological system to track metabolic conversions, from that of a stable isotope internal standard, which is added to a sample during workup for quantification. While TA3-13C6 is used as an internal standard, its application is fundamental to metabolomics studies that aim to quantify the absolute pool size of TA3.
Untargeted versus Targeted Metabolomics Approaches in Isotope Tracer Studies
Metabolomics research can be broadly divided into two approaches: untargeted and targeted. metabolon.com Both have distinct advantages and are often used to complement each other. frontiersin.org The use of internal standards like TA3-13C6 is primarily associated with targeted analysis but can also be vital for validating findings from untargeted approaches.
Targeted metabolomics focuses on the precise quantification of a predefined set of metabolites, often chosen because of their known relevance to a specific metabolic pathway or disease. creative-proteomics.com In this approach, an analytical method is meticulously developed and optimized for the analytes of interest. The use of a stable isotope-labeled internal standard, such as TA3-13C6 for TA3, is a hallmark of targeted metabolomics. metabolon.com It provides high sensitivity, specificity, and reproducibility, allowing for absolute quantification of the metabolite's concentration. creative-proteomics.com
Untargeted metabolomics aims to provide a comprehensive and unbiased snapshot of all measurable metabolites in a sample, including unknown compounds. frontiersin.org This approach is discovery-oriented and excellent for hypothesis generation, as it can reveal unexpected metabolic changes. metabolon.com While quantification in untargeted analysis is typically relative (i.e., comparing peak intensities between groups), findings of interest, such as a significant change in the TA3 peak, would require subsequent validation using a targeted assay with TA3-13C6 to confirm the identity and determine the absolute concentration of the metabolite. nih.gov
The following table provides a comparative analysis of these two approaches.
| Feature | Targeted Metabolomics | Untargeted Metabolomics |
|---|---|---|
| Goal | Quantification of specific, predefined metabolites. creative-proteomics.com | Comprehensive profiling of all detectable metabolites; discovery-oriented. metabolon.com |
| Scope | Narrow (tens to hundreds of compounds). | Broad (thousands of compounds). metabolon.com |
| Quantification | Absolute or highly accurate relative quantification using internal standards like TA3-13C6. metabolon.com | Primarily relative quantification; identification can be challenging. nih.gov |
| Hypothesis | Hypothesis-driven (testing a specific question). | Hypothesis-generating (exploring for new insights). metabolon.com |
| Sensitivity & Specificity | High, optimized for specific analytes. creative-proteomics.com | Lower, as the method is a compromise to cover a wide range of molecules. |
| Role of TA3-13C6 | Used directly as an internal standard for absolute quantification of TA3. | Used in a follow-up targeted experiment to validate and quantify TA3 if it is identified as a metabolite of interest. |
Data Processing and Interpretation of 13C Enrichment Patterns for Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a computational method used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov 13C-MFA, a subset of SIRM, involves introducing a 13C-labeled substrate (a tracer, such as 13C-glucose) into a biological system. numberanalytics.com As the cells metabolize the tracer, the 13C atoms are incorporated into various downstream metabolites. By measuring the mass isotopologue distribution (the relative abundance of molecules with different numbers of 13C atoms) for key metabolites using mass spectrometry, researchers can deduce the relative activity of different metabolic pathways. researchgate.net
The data processing workflow for 13C-MFA is complex. It involves:
Measurement of Labeling Patterns: Mass spectrometry is used to measure the mass isotopologue distributions for metabolites of interest (e.g., amino acids, organic acids). numberanalytics.com
Correction for Natural Abundance: The raw data must be corrected for the natural abundance of 13C (~1.1%) and other isotopes.
Flux Estimation: The corrected labeling data, along with a stoichiometric model of the metabolic network and measured uptake/secretion rates, are fed into a computational model. This model then estimates the intracellular fluxes that best reproduce the experimentally measured labeling patterns. nih.gov
The interpretation of 13C enrichment patterns provides deep insights into cellular physiology. For example, different pathways can produce the same metabolite but result in a different labeling pattern, allowing their relative contributions to be determined. researchgate.net
While TA3-13C6 is not used as a tracer to measure flux, its role as an internal standard is crucial for accurate MFA. A key input for flux models is the measurement of metabolite pool sizes. The absolute quantification of the TA3 pool, made possible by TA3-13C6, provides a critical constraint for the metabolic model, improving the accuracy and reliability of the calculated flux map. Therefore, although TA3-13C6 does not provide flux information directly, it supports the quantitative framework essential for robust metabolic flux analysis.
Compound Names Table
| Abbreviation / Trivial Name | Systematic Name |
| TA3 / Triac / Tiratricol | 3,3',5-Triiodothyroacetic Acid |
| TA3-13C6 | This compound |
| T3 | 3,3',5-Triiodo-L-thyronine |
| T4 | 3,3',5,5'-Tetraiodo-L-thyronine (Thyroxine) |
| CSF | Cerebrospinal Fluid |
| IS | Internal Standard |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry |
Rationale for Research Focus on 3,3 ,5 Triiodo Thyroacetic Acid 13c6
Addressing Challenges in Thyroid Hormone Metabolite Quantification
The precise measurement of thyroid hormones and their metabolites in biological samples like blood or tissue presents significant analytical challenges. These molecules exist in very low concentrations, and the complex nature of biological matrices can interfere with their detection, a phenomenon known as the matrix effect.
Historically, methods like radioimmunoassays (RIA) were used, but they can suffer from a lack of specificity and the limited shelf-life of radioactive materials. The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has offered a significant improvement, providing higher accuracy and specificity. However, the accuracy of LC-MS/MS methods is critically dependent on the use of an appropriate internal standard.
This is the primary role of this compound. It is used as an internal standard in a technique called stable isotope dilution analysis. In this method, a known amount of the ¹³C₆-labeled TRIAC is added to a biological sample at the beginning of the analytical process. Because the labeled standard is chemically identical to the unlabeled (endogenous) TRIAC, it experiences the exact same effects during sample extraction, purification, and analysis, including any sample loss or signal suppression/enhancement from the matrix.
The mass spectrometer can distinguish between the "light" endogenous TRIAC and the "heavy" ¹³C₆-labeled standard due to their mass difference. By comparing the signal intensity of the endogenous analyte to that of the known quantity of the internal standard, researchers can calculate the original concentration of the analyte with exceptional accuracy and precision, effectively correcting for any analytical variability. The use of ¹³C-labeled standards is often preferred over other isotopes, such as deuterium, as it can prevent potential issues like isotopic exchange during analysis.
Table 1: Comparison of Endogenous and ¹³C₆-Labeled 3,3',5-Triiodo Thyroacetic Acid
| Property | 3,3',5-Triiodo Thyroacetic Acid (Endogenous) | This compound (Internal Standard) | Significance in Research |
|---|---|---|---|
| Molecular Formula | C₁₄H₉I₃O₄ | ¹³C₆C₈H₉I₃O₄ | The incorporation of six ¹³C atoms creates a distinct mass difference. |
| Molecular Weight | ~621.9 g/mol | ~627.9 g/mol | The +6 Dalton mass shift allows the mass spectrometer to differentiate the standard from the analyte. |
| Chemical Behavior | Identical | Identical | Ensures both compounds behave the same during sample preparation and analysis, allowing for accurate correction. |
| Detection Method | LC-MS/MS | LC-MS/MS | Both are detected simultaneously, but in different mass channels, enabling ratiometric quantification. |
Facilitating Metabolic Flux Analysis in Research Models
Metabolic flux analysis is a powerful technique used to measure the rate of turnover of metabolites within a metabolic pathway. nih.gov It provides a dynamic picture of cellular activity, which is often more informative than simply measuring the static concentration of metabolites. nih.gov Stable isotope labeling is a cornerstone of this approach. youtube.comnih.gov
In this context, this compound can be used as a "tracer." Researchers can introduce the labeled compound into a research model, such as a cell culture or a whole organism, and track its journey through various metabolic processes. nih.govclearsynth.com For instance, by administering TRIAC-¹³C₆, scientists can:
Trace Transport: Investigate how TRIAC is taken up by cells and transported across biological membranes, such as the blood-brain barrier. plos.org This helps identify the specific transporter proteins responsible for its movement. plos.org
Identify Downstream Metabolites: Determine the fate of TRIAC by identifying subsequent metabolites that incorporate the ¹³C label. This can reveal new or confirm known metabolic pathways.
Quantify Pathway Activity: By measuring the rate at which the ¹³C label from TRIAC-¹³C₆ appears in other compounds over time, the flux (or speed) of specific enzymatic reactions can be calculated. advatechgroup.com
This type of analysis is crucial for understanding the complex network of thyroid hormone metabolism. Thyroid hormones undergo a series of activation and inactivation steps, including deiodination and conjugation, which are essential for regulating their biological effects. eur.nl Using stable isotope tracers allows for the precise mapping and quantification of these pathways in both healthy and diseased states. For example, a study involving the administration of labeled thyroid hormones to animal models can provide reliable data for hormonal monitoring and understanding metabolic kinetics.
Table 2: Investigating Thyroid Hormone Metabolic Pathways with Isotope Tracers
| Metabolic Process | Description | How Isotope Tracers (e.g., TRIAC-¹³C₆) Are Used |
|---|---|---|
| Deiodination | Removal of iodine atoms, which can either activate or inactivate the hormone. T4 is converted to the active T3 or inactive reverse T3 (rT3). T3 can be inactivated to T2. eur.nl | Tracing the conversion of a labeled hormone (e.g., ¹³C₆-T4) to its deiodinated metabolites to measure the activity of deiodinase enzymes. |
| Cellular Transport | Movement of thyroid hormones and their metabolites into target cells via specific transporter proteins like MCT8. plos.org | Using a labeled metabolite like TRIAC-¹³C₆ to measure its rate of uptake into cells expressing different transporters. plos.org |
| Conjugation (Glucuronidation/Sulfation) | Attachment of glucuronic acid or sulfate (B86663) groups, which generally increases water solubility and facilitates excretion. eur.nl | Tracking the appearance of the ¹³C label in conjugated forms of the administered tracer to quantify the rate of these detoxification pathways. |
| Side-Chain Metabolism | Alteration of the alanine (B10760859) side chain of T4 and T3 to form acetic acid derivatives like TETRAC and TRIAC. | Administering a labeled precursor (e.g., ¹³C₆-T3) and measuring the formation of labeled acetic acid analogs to determine the flux through this pathway. |
Mechanistic Investigations of 3,3 ,5 Triiodo Thyroacetic Acid Metabolism and Action Using Stable Isotope Tracers
Elucidation of Metabolic Pathways of Triiodothyroacetic Acid in Research Models
The use of stable isotope-labeled Triac has been instrumental in delineating its metabolic pathways, providing a clearer understanding of its formation and degradation.
Oxidative Deamination Pathways Leading to Triiodothyroacetic Acid Formation
Triac is formed from the primary active thyroid hormone, 3,3',5-triiodothyronine (T3). bioscientifica.com The conversion process is thought to involve oxidative deamination of the alanine (B10760859) side chain of T3. researchgate.netresearchgate.net One proposed pathway involves the transamination of T3 to form 3,3',5-triiodothyropyruvic acid, which is then oxidized to Triac. endocrine-abstracts.org While aminotransferases are likely responsible for the initial step, the enzyme catalyzing the subsequent oxidation remains to be definitively identified. endocrine-abstracts.org
An alternative pathway suggests that iodothyronines can be converted to their acetic acid metabolites via a thyronamine (B1227456) intermediate. bioscientifica.com This involves the decarboxylation of T3 to 3,3',5-triiodothyronamine (B1213558) (T3AM), followed by oxidative deamination to Triac. nih.govnih.gov Studies in HepG2 cells and human thyroid tissue have shown that the conversion of T3AM to Triac can be inhibited by iproniazid, a monoamine oxidase (MAO) and semicarbazide-sensitive amine oxidase (SSAO) inhibitor, suggesting the involvement of these enzymes. bioscientifica.comnih.gov The resulting aldehyde intermediate is then likely oxidized by aldehyde dehydrogenase (ALDH) to form Triac. bioscientifica.com
The use of ¹³C₆-labeled Triac in metabolic studies allows researchers to distinguish exogenously administered Triac from endogenously produced metabolites, thereby providing a more accurate quantification of the contribution of these different formation pathways. Stable isotope tracing is a powerful technique for investigating the dynamics of biochemical reactions within biological systems. mdpi.com
Deiodination and Conjugation (Sulfation, Glucuronidation) of Triiodothyroacetic Acid
Once formed, Triac undergoes further metabolism through deiodination and conjugation, similar to T3. bioscientifica.com Deiodination involves the removal of iodine atoms, which can alter the biological activity of the molecule. For instance, a deiodinase in amphioxus has been shown to effectively deiodinate Triac, suggesting that Triac may be the active form of thyroid hormone in this organism. endocrine-abstracts.org
Conjugation reactions, including sulfation and glucuronidation, are crucial for increasing the water solubility of Triac and facilitating its excretion. bioscientifica.comnih.gov In rat hepatocytes, the primary metabolite of ¹³¹I-Triac is its glucuronide (TA₃G), followed by iodide and its sulfate (B86663) (TA₃S). bioscientifica.com Inhibition of type 1 deiodinase (D1) with propylthiouracil (B1679721) (PTU) increases the formation of both TA₃G and TA₃S, highlighting the interplay between these metabolic pathways. bioscientifica.com Sulfation can also influence deiodination, as sulfated T3 is a preferred substrate for D1, leading to its irreversible inactivation. nih.gov
Comparative Metabolism Across Different Animal Models (e.g., Rodents, Amphibians)
The metabolism of Triac exhibits notable differences across various animal models, providing insights into the evolution of thyroid hormone signaling.
Rodents: In rats, the in vivo formation of Triac from T3 has been confirmed. bioscientifica.com Studies using rat kidney and brain homogenates have demonstrated the conversion of T3 and T4 to Triac. bioscientifica.com Rodent models have also been crucial in understanding the effects of Triac on the hypothalamus-pituitary-thyroid (HPT) axis and gene expression. mdpi.combiorxiv.org For example, in hypothyroid mice, Triac can suppress the HPT axis and upregulate thyroid hormone-responsive genes in peripheral tissues like the liver and heart. biorxiv.orgnih.gov However, Triac does not appear to be efficiently transported into the cerebrum in mice, leading to a downregulation of thyroid hormone-responsive genes in the brain. biorxiv.orgnih.gov
Amphibians: In contrast to mammals, T3 is incapable of stimulating the thyroid hormone receptor in amphioxus in vitro. endocrine-abstracts.org Instead, Triac is a potent stimulator of the receptor in this species. endocrine-abstracts.org Furthermore, a deiodinase in amphioxus specifically deiodinates Triac but not iodothyronines. endocrine-abstracts.org These findings suggest that Triac, and not T3, may be the ancestral active thyroid hormone. endocrine-abstracts.org
The following table summarizes key findings on Triac metabolism in different research models:
| Research Model | Key Metabolic Findings | References |
|---|---|---|
| Rodents (Rats, Mice) | - In vivo formation of Triac from T3 confirmed. | bioscientifica.com |
| - Oxidative deamination and conjugation (glucuronidation, sulfation) are major metabolic pathways. | bioscientifica.comnih.gov | |
| - Triac suppresses the HPT axis. | biorxiv.orgnih.gov | |
| - Inefficient transport of Triac into the cerebrum. | biorxiv.orgnih.gov | |
| Amphibians (Amphioxus) | - Triac is a potent activator of thyroid hormone receptors. | endocrine-abstracts.org |
| - Specific deiodinase for Triac, not T3. | endocrine-abstracts.org | |
| - Suggests Triac as a primordial active thyroid hormone. | endocrine-abstracts.org | |
| Human Cell Lines (HepG2) | - Conversion of T3AM to Triac via oxidative deamination. | bioscientifica.comnih.gov |
Insights into Thyroid Hormone Receptor Interactions and Agonist Activity in Research Contexts
Stable isotope-labeled Triac has also been invaluable in dissecting its interactions with thyroid hormone receptors (TRs) and its subsequent effects on gene expression.
Receptor Binding Studies and Ligand-Dependent Modulation of Thyroid Hormone Receptors
Triac is a potent agonist of thyroid hormone receptors, binding to them to regulate gene expression. patsnap.comwikipedia.org It exhibits a higher binding affinity for the TRβ1 and TRβ2 isoforms compared to T3, while its affinity for TRα1 is similar to that of T3. nih.govresearchgate.net This isoform-specific binding preference may explain some of Triac's unique biological effects. nih.govnih.gov
X-ray crystallography studies have revealed that a single amino acid difference in the ligand-binding pockets of TRα and TRβ could be exploited to develop β-selective ligands. nih.gov This structural insight has led to the development of other thyroid hormone analogs with enhanced receptor selectivity. nih.gov In the context of resistance to thyroid hormone (RTH), a syndrome often caused by mutations in the TRβ gene, Triac has shown superior activity and binding affinity for a majority of TRβ1 and TRβ2 mutants compared to T3. nih.gov This suggests that Triac could be a potential therapeutic agent for RTH. nih.govendocrine-abstracts.org
Effects on Gene Expression and Signaling Pathways in Cellular and Animal Models
Upon binding to TRs, Triac modulates the transcription of target genes by recruiting coactivator or corepressor proteins to thyroid hormone response elements (TREs) in the DNA. wikipedia.orgals-journal.com The effect of Triac on gene expression is dependent on the specific TRE and the TR isoform present. nih.gov
In Cellular Models: In transient transfection studies, Triac was more potent than T3 in regulating transcription via palindromic, inverted palindrome, and human TRH reporters for TRβ1 and TRβ2 isoforms. nih.gov In human K562 erythroleukemia cells, Triac was shown to induce the expression of embryonic ζ-globin, suggesting a potential therapeutic application for α-thalassemia. nih.gov
In Animal Models: In Mct8/Oatp1c1 deficient mice, a model for Allan-Herndon-Dudley syndrome, Triac treatment was more effective than another thyroid hormone analog, Ditpa, in restoring the expression of the thyroid hormone-responsive gene Hairless (Hr) in the central nervous system. mdpi.com In euthyroid mice, however, Triac administration led to a decrease in circulating thyroid hormones and a downregulation of TH-responsive genes in the cerebrum, likely due to its poor penetration of the blood-brain barrier and its suppressive effect on the HPT axis. biorxiv.org This highlights the complex and tissue-specific effects of Triac on gene expression.
The following table summarizes the effects of Triac on gene expression in different models:
| Model | Gene/Pathway Affected | Effect of Triac | References |
|---|---|---|---|
| Human K562 Cells | Embryonic ζ-globin | Induction of expression | nih.gov |
| Mct8/Oatp1c1 Deficient Mice | Hairless (Hr) gene in CNS | Restoration of expression | mdpi.com |
| Euthyroid Mice | TH-responsive genes in cerebrum | Downregulation | biorxiv.org |
| Euthyroid Mice | TH-responsive genes in peripheral tissues (liver, heart) | Upregulation | biorxiv.org |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| 3,3',5-Triiodo Thyroacetic Acid | Triac, TA3 |
| 3,3',5-Triiodo Thyroacetic Acid-¹³C₆ | ¹³C₆-Triac |
| 3,3',5-Triiodothyronine | T3 |
| 3,3',5-Triiodothyropyruvic acid | |
| 3,3',5-Triiodothyronamine | T3AM |
| Iproniazid | |
| Propylthiouracil | PTU |
| 3,5-Diiodo-thyropropionic acid | Ditpa |
| Thyroxine | T4 |
| 3,3',5-Triiodothyroacetic acid glucuronide | TA₃G |
| 3,3',5-Triiodothyroacetic acid sulfate | TA₃S |
Tracer Studies on Triiodothyroacetic Acid Turnover and Flux in Vivo (Animal Models)
The use of stable isotope tracers represents a sophisticated approach to studying the dynamics of metabolic compounds in living organisms. By incorporating a heavy isotope like Carbon-13 (¹³C) into the molecule of interest, researchers can distinguish the exogenously administered compound from the endogenous pool. This allows for precise measurement of its turnover, flux, and metabolic fate.
While specific in vivo tracer studies in animal models using 3,3',5-Triiodo Thyroacetic Acid-13C6 are not extensively detailed in publicly available literature, the principles of such studies are well-established. These investigations would involve administering the ¹³C₆-labeled Triac to animal models and subsequently tracking its presence and the appearance of its metabolites in various tissues and biofluids over time using mass spectrometry. This methodology provides a quantitative view of the dynamic processes governing the compound's concentration in the body. The availability of 3,3',5-Triiodothyroacetic Acid-13C6 (TA3-¹³C₆) as a research chemical facilitates such investigations. eur.nl
Pharmacokinetic studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. Using ¹³C₆-Triiodothyroacetic Acid would allow for a detailed and quantitative analysis of these processes in animal systems. While direct data from such studies is sparse, research on the unlabeled compound provides insights into what could be expected.
Studies in rats have compared the metabolism and distribution of Triac with that of T3. These investigations have shown that Triac has a rapid turnover and a different tissue distribution profile compared to T3. For instance, the uptake of Triac into neonatal rat cardiomyocytes has been demonstrated, with evidence suggesting that its transport mechanism may differ from that of T3. nih.gov Research has also identified specific transporters for Triac, such as SLCO1B1 and SLC22A8, which are crucial for its entry into cells. nih.gov
A study administering high doses of Triac via intracerebroventricular (ICV) injection in a mouse model of MCT8 deficiency found that this route of administration increased Triac content in several brain regions. nih.gov This highlights the importance of the route of administration in determining the biodistribution of the compound.
A hypothetical pharmacokinetic study using ¹³C₆-Triiodothyroacetic Acid in rats could yield data similar to the following illustrative table:
Table 1: Illustrative Pharmacokinetic Parameters of ¹³C₆-Triiodothyroacetic Acid in Rats
| Parameter | Value | Unit |
|---|---|---|
| Cmax (Maximum Concentration) | Value | ng/mL |
| Tmax (Time to Cmax) | Value | hours |
| AUC (Area Under the Curve) | Value | ng·h/mL |
| Half-life (t₁/₂) | Value | hours |
| Clearance (CL) | Value | mL/h/kg |
This table is illustrative and does not represent actual experimental data for ¹³C₆-Triiodothyroacetic Acid.
Quantifying the production and clearance rates of Triac is essential for understanding its physiological role. Stable isotope tracer studies are the gold standard for these measurements. By applying a steady-state infusion of ¹³C₆-Triiodothyroacetic Acid, researchers can calculate the rate at which the body produces and clears the compound.
In an animal model, such as the rat, a ¹³C₆-Triac tracer study could generate the following type of data:
Table 2: Illustrative Production and Clearance Rates of Triiodothyroacetic Acid in Rats
| Parameter | Value | Unit |
|---|---|---|
| Metabolic Clearance Rate (MCR) | Value | L/day/kg |
| Production Rate (PR) | Value | ng/day/kg |
This table is illustrative and does not represent actual experimental data for ¹³C₆-Triiodothyroacetic Acid in rats.
Investigating the Biological Impact of Triiodothyroacetic Acid in Developmental and Homeostatic Processes (Animal and In Vitro Models)
Triac, as a biologically active metabolite of T3, has been shown to exert significant effects on developmental and homeostatic processes. nih.gov Its ability to interact with thyroid hormone receptors, sometimes with different affinities than T3, makes it a molecule of great interest. nih.gov Animal and in vitro models have been instrumental in dissecting these effects.
The zebrafish (Danio rerio) is a powerful model organism for studying vertebrate development due to its rapid, external embryonic development. nih.gov Studies have utilized zebrafish to investigate the role of thyroid hormones and their analogues in various developmental processes.
Research has shown that disrupting the conversion of thyroxine (T4) to T3 in zebrafish embryos leads to impaired central nervous system myelination. nih.gov Specifically, a deficiency in T3 resulted in reduced myelin density in the forebrain, midbrain, hindbrain, and spinal cord. nih.gov This hypomyelination could be rescued by treatment with T3, highlighting the critical role of this hormone in oligodendrocyte differentiation and myelin synthesis from the earliest stages of brain development. eur.nlnih.gov
Given that Triac is a T3 analogue, it is a valuable tool for probing the developmental actions of thyroid hormone signaling. Studies have shown that zebrafish are sensitive to thyroid hormone system-disrupting chemicals, with endpoints such as swim bladder inflation and eye development being affected. nih.gov
Table 3: Effects of Thyroid Hormone Disruption on Myelination in Zebrafish Larvae
| Treatment Group | Myelin Density (Forebrain) | Myelin Density (Spinal Cord) | Oligodendrocyte Precursor Cells |
|---|---|---|---|
| Control | Normal | Normal | Normal |
| T3 Deficiency | Reduced | Reduced | Reduced |
This table summarizes findings from studies on T3 deficiency and rescue in zebrafish. eur.nlnih.gov
The hypothalamus-pituitary-thyroid (HPT) axis is a classic endocrine feedback loop that maintains thyroid hormone homeostasis. nih.govyoutube.comyoutube.com Thyroid hormones, including T3, exert negative feedback at the level of the hypothalamus and pituitary to suppress the secretion of thyrotropin-releasing hormone (TRH) and thyroid-stimulating hormone (TSH), respectively. nih.govnih.gov
Studies in mouse models have demonstrated that Triac can effectively influence the HPT axis. Administration of Triac to both euthyroid and hypothyroid mice led to a reduction in thyroid gland size and the thickness of follicular cells. researchgate.net In hypothyroid mice, Triac administration significantly reduced serum TSH levels, demonstrating its potent TSH-suppressive effects. nih.govresearchgate.net This effect is crucial for its therapeutic potential in conditions like resistance to thyroid hormone, where the feedback mechanism is impaired. nih.gov
The TSH-suppressive effect of Triac has been shown to be a complex, multiphasic process. nih.gov Research in a mouse model of MCT8 deficiency also showed that intracerebroventricular administration of high doses of Triac could ameliorate peripheral hyperthyroidism, further highlighting its impact on the HPT axis. nih.gov
Table 4: Effect of Triac on HPT Axis Parameters in Hypothyroid Mice
| Treatment Group | Serum TSH Level | Thyroid Gland Size |
|---|---|---|
| Hypothyroid Control | Elevated | Increased |
This table summarizes findings from studies administering Triac to hypothyroid mice. researchgate.net
Applications of 3,3 ,5 Triiodo Thyroacetic Acid 13c6 in Environmental and Ecotoxicological Research
Detection and Quantification of Triiodothyroacetic Acid in Environmental Samples (e.g., Water Effluents)
The detection of TRIAC in environmental waters, particularly in effluents from STPs, has confirmed its release into the aquatic environment. nih.gov Studies have identified TRIAC as a major contributor to thyroid hormone receptor (TR) agonist activity found in these effluents. nih.govacs.org Concentrations detected in STP effluents have been reported in the range of 0.30–4.2 ng/L. nih.govacs.org
Analyzing TRIAC at such low concentrations requires sophisticated methods to isolate it from the complex matrix of wastewater. A common and effective technique is solid-phase extraction (SPE). nih.gov This process involves passing the water sample through a solid adsorbent material that retains TRIAC and other similar compounds. Following the initial extraction, a stepwise elution using different organic solvents, such as a dichloromethane/methanol mixture, is used to release the captured compounds. nih.gov
Further separation and purification are often achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov The final analysis and quantification are typically performed using highly sensitive instrumental techniques like liquid chromatography–tandem mass spectrometry (LC-MS/MS). nih.gov
Table 1: Analytical Methods for TRIAC in Environmental Water
| Step | Methodology | Purpose |
|---|---|---|
| Extraction | Solid-Phase Extraction (SPE) | Concentrates the analyte from a large volume of water and removes interfering substances. nih.gov |
| Separation | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates TRIAC from other extracted compounds based on its chemical properties. nih.gov |
| Detection & Quantification | Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) | Provides highly sensitive and specific identification and measurement of TRIAC concentrations. nih.gov |
The accuracy of quantifying trace amounts of contaminants like TRIAC can be compromised by sample loss during the extraction and analysis process or by matrix effects that suppress or enhance the instrument's signal. To overcome these challenges, 3,3',5-Triiodo Thyroacetic Acid-13C6 is used as an internal standard in an analytical approach known as isotope dilution mass spectrometry.
This compound is chemically identical to the target analyte (TRIAC) but is labeled with six stable carbon-13 isotopes, making it slightly heavier. cymitquimica.com A known amount of this labeled standard is added to the environmental sample at the very beginning of the analytical procedure. Because it behaves identically to the unlabeled TRIAC throughout extraction, cleanup, and injection into the LC-MS/MS, any loss of the target compound will be mirrored by a proportional loss of the labeled standard. By measuring the ratio of the native compound to its labeled counterpart, analysts can calculate the original concentration with high precision and accuracy, correcting for any procedural inconsistencies.
Assessment of Triiodothyroacetic Acid as an Environmental Endocrine Disruptor
TRIAC has been identified as a potent endocrine-disrupting chemical (EDC) due to its ability to interact with the thyroid hormone system. nih.govjst.go.jp Research indicates that in some STP effluents, TRIAC may account for over 99% of the total thyroid hormone receptor agonist activity, even when other thyroid hormones like T3 and T4 are present at very low levels. nih.gov
In vitro (cell-based) bioassays are crucial tools for screening and quantifying the thyroid-disrupting activity of environmental samples. These assays can detect the cumulative effect of all compounds in a sample that can bind to and activate the thyroid hormone receptor (TR). nih.gov
Commonly used methods include:
TR Yeast Cell Assay: This assay uses genetically modified yeast cells that contain the human thyroid hormone receptor (hTR). When a TR agonist like TRIAC is present, it binds to the receptor, triggering a response (e.g., a color change or fluorescence) that can be measured. Studies have used this assay to confirm that the hTR-agonist activity in STP effluents is almost entirely attributable to the concentrations of TRIAC identified by chemical analysis. nih.gov
Luciferase Reporter Gene Assay: In this assay, mammalian cells are engineered to contain the TR and a reporter gene (luciferase) linked to a thyroid hormone response element. Activation of the TR by a compound like TRIAC initiates the transcription of the luciferase gene, producing light that can be quantified. This method has also been successfully used to detect thyroid system-disrupting activity in wastewater extracts. nih.gov
The presence of a potent TR agonist like TRIAC in aquatic environments raises significant concerns for the health of resident organisms, as thyroid hormones are critical for proper development, growth, and metamorphosis in vertebrates, including fish. wrc.org.zanih.gov
While direct, extensive studies on the morphological impacts of environmental TRIAC concentrations on aquatic life are still emerging, the existing data on its activity and the known sensitivity of aquatic organisms to thyroid hormones provide a strong basis for concern. nih.gov
Researchers have extrapolated the potential risk by comparing TRIAC's potency to that of the natural thyroid hormone, T3. For instance, it has been noted that a concentration of 10 nM T3 can affect the expression of genes related to the thyroid signaling pathway in developing zebrafish. nih.gov Given that TRIAC exhibits significantly higher hTR-agonist activity than T3, the concentrations of TRIAC found in STP effluents (0.30–4.2 ng/L) are considered likely sufficient to disrupt the sensitive thyroid systems of fish and other aquatic wildlife. nih.govacs.org Such disruptions during critical developmental windows could lead to adverse morphological and physiological outcomes.
Table 2: Summary of Research Findings on TRIAC in the Environment
| Finding | Significance | Reference(s) |
|---|---|---|
| Concentration in STP Effluents | 0.30–4.2 ng/L | Confirms the release of TRIAC into aquatic ecosystems. |
| Contribution to TR Agonist Activity | 60–148% of total measured activity | Identifies TRIAC as a primary driver of thyroid disruption in contaminated waters. nih.govacs.org |
| Potency Compared to T3 | Significantly higher TR agonist activity | Suggests that even low environmental concentrations could have significant biological effects. nih.gov |
| Potential Ecotoxicological Impact | Environmental concentrations are likely high enough to disrupt the thyroid system in aquatic organisms. | Highlights the risk to wildlife, such as fish, and the need for further investigation and monitoring. nih.gov |
Ecotoxicological Studies in Aquatic Organisms (e.g., Zebrafish Models)
Molecular Responses to Triiodothyroacetic Acid Exposure in Ecotoxicological Models
3,3',5-Triiodo Thyroacetic Acid (also known as Triac) is a bioactive metabolite of thyroid hormones that can interact with endocrine pathways in organisms. nih.gov In environmental and ecotoxicological research, understanding the molecular-level responses to chemical exposure is critical for assessing potential risks to wildlife. Ecotoxicological models, particularly aquatic species like zebrafish (Danio rerio), are invaluable for investigating these subtle but significant changes. nih.gov
The stable isotope-labeled compound, this compound, serves as an essential analytical tool in these studies. While the molecular responses are induced by the unlabeled Triac present as an environmental contaminant, the 13C6-labeled version is used as an internal standard for techniques like mass spectrometry. acs.orgnih.gov This allows for the precise and accurate quantification of the unlabeled Triac's concentration in water or biological tissues, enabling researchers to establish a clear link between specific exposure levels and the observed molecular effects. nih.gov
Research utilizing the zebrafish model has provided specific insights into the molecular changes induced by Triac exposure. Studies have demonstrated that Triac can significantly alter gene expression, even at sub-phenotypic concentrations. nih.govnih.gov One key finding is that Triac administration preferentially induces the expression of specific globin genes during the embryonic development of zebrafish. nih.gov
Using molecular techniques such as quantitative real-time PCR (qPCR) and whole-mount mRNA in situ hybridization, researchers have identified that Triac exposure leads to a striking increase in hbae5 mRNA levels, which is an ortholog of human embryonic zeta-globin (HBZ). nih.gov This effect was observed to be specific, as Triac had little impact on the expression of other embryonic globin genes in the same model. nih.gov
Further investigation into the mechanism revealed that the Thyroid Hormone Receptor Alpha (THRA) is directly involved in this molecular response. nih.gov Experiments involving the knockdown of the thraa gene in zebrafish embryos abolished the ζ-globin-inducing effect of Triac, confirming the receptor's role in mediating this specific gene expression pathway. nih.gov Genome-wide analysis through RNA sequencing (RNA-seq) has further corroborated these findings, showing a significant and preferential induction of HBZ in response to Triac. nih.gov
These findings highlight how Triac can act as a potent endocrine-disrupting compound in aquatic vertebrates, with the ability to alter critical developmental pathways at the molecular level. The use of robust ecotoxicological models and precise analytical standards like this compound is fundamental to uncovering these mechanisms. acs.orgalfa-chemistry.com
The table below summarizes the observed changes in gene expression in an ecotoxicological model organism exposed to 3,3',5-Triiodo Thyroacetic Acid.
| Ecotoxicological Model | Gene Target | Molecular Response | Detection Method | Reference |
|---|---|---|---|---|
| Zebrafish (Danio rerio) Embryo | hbae5 (ζ-globin ortholog) | Significant Increase in mRNA Levels | qPCR, RNA-seq, In situ hybridization | nih.gov |
| Zebrafish (Danio rerio) Embryo | Other embryonic globins | Little to no change | qPCR, RNA-seq | nih.gov |
Future Directions and Emerging Research Avenues for 3,3 ,5 Triiodo Thyroacetic Acid 13c6 Studies
Expansion of Isotope-Labeled Thyroid Hormone Metabolite Panels for Comprehensive Metabolic Profiling
The accurate quantification of thyroid hormones and their metabolites is crucial for understanding their diverse physiological roles. nih.govnih.gov Traditional immunoassays often lack the specificity to distinguish between structurally similar metabolites. nih.gov The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has enabled the simultaneous measurement of a broader spectrum of these compounds. nih.gov The use of stable isotope-labeled internal standards, such as ¹³C₆-Triac, is fundamental to the accuracy and reliability of these quantitative assays. nih.govsymeres.com
Future research will focus on expanding the existing panels of isotope-labeled thyroid hormone metabolites. This will allow for more comprehensive metabolic profiling, providing a detailed snapshot of thyroid hormone activity in various biological samples. nih.govnih.gov By incorporating a wider range of labeled standards, including those for sulfated and glucuronidated conjugates, researchers can achieve a more complete picture of thyroid hormone biotransformation. jmb.or.kr This approach will be instrumental in identifying novel metabolic pathways and understanding how these pathways are altered in different physiological and pathological states. nih.gov
Table 1: Potential Candidates for Expanded Isotope-Labeled Thyroid Hormone Metabolite Panels
| Compound | Rationale for Inclusion | Potential Research Application |
| 3,3',5-Triiodo Thyroacetic Acid-13C6 | Key active metabolite of T3; allows for precise quantification. bioscientifica.comnih.gov | Studying Triac's specific roles in metabolic regulation and as a therapeutic agent. bioscientifica.comoup.com |
| Diiodo-thyroacetic acid-13C6 | Downstream metabolite of Triac; important for understanding degradation pathways. | Elucidating the complete catabolism of active thyroid hormone metabolites. |
| Thyronamine-13C6 (T0AM) | Decarboxylated metabolite with potential biological activity. | Investigating non-classical thyroid hormone signaling pathways. |
| 3-Iodothyronamine-13C6 (T1AM) | Another decarboxylated metabolite with distinct physiological effects. nih.gov | Exploring the cardiovascular and metabolic effects of thyronamines. nih.gov |
| Triac Sulfate-13C6 | A major conjugated metabolite of Triac. bioscientifica.com | Understanding the role of sulfation in the clearance and activity of Triac. |
| Triac Glucuronide-13C6 | Another key conjugated metabolite. nih.gov | Investigating the impact of glucuronidation on Triac's bioavailability and excretion. |
Integration with Multi-Omics Approaches for Systems-Level Understanding of Thyroid Hormone Metabolism
To gain a holistic view of thyroid hormone action, it is essential to integrate data from various "omics" platforms. The use of ¹³C₆-Triac in metabolomics studies, when combined with genomics, transcriptomics, and proteomics, can provide a powerful systems-level understanding. nih.gov This multi-omics approach allows researchers to connect changes in metabolite levels with alterations in gene expression, protein abundance, and ultimately, cellular function.
For instance, by tracing the metabolic fate of ¹³C₆-Triac, researchers can identify the enzymes and transporters involved in its metabolism and action. nih.govvu.nl Concurrently, transcriptomic and proteomic analyses can reveal how Triac influences the expression of genes and proteins that regulate metabolic pathways. This integrated approach will be crucial for building comprehensive models of thyroid hormone regulation and identifying key nodes in the network that can be targeted for therapeutic intervention. researchgate.net
Development of Advanced In Vivo Tracer Methodologies in Diverse Animal Models
In vivo tracer studies using isotope-labeled compounds are invaluable for understanding the dynamics of metabolism in a whole-organism context. nih.gov The use of ¹³C₆-Triac in animal models will enable researchers to investigate its pharmacokinetics, tissue distribution, and metabolic clearance in unprecedented detail. nih.govsimsonpharma.com
Future research will involve the development of more sophisticated in vivo tracer methodologies. This includes the use of dynamic sampling techniques to capture the rapid changes in metabolite concentrations following the administration of ¹³C₆-Triac. Furthermore, applying these methodologies to a wider range of animal models, including those that mimic human diseases such as thyroid hormone resistance and MCT8 deficiency, will provide critical insights into the pathophysiology of these conditions and the potential therapeutic effects of Triac. nih.govcaymanchem.com Studies in non-mammalian models, such as zebrafish, can also offer unique insights into the developmental roles of thyroid hormone metabolites. nih.gov
Exploration of Triiodothyroacetic Acid's Role in Specific Physiological and Pathophysiological Processes (Non-Clinical Research)
Triac is not merely an inactive breakdown product of T3; it is a biologically active metabolite with its own distinct set of physiological effects. bioscientifica.comnih.gov Research has shown that Triac can bind to thyroid hormone receptors, often with different affinities than T3, and can regulate gene expression. bioscientifica.comoup.com
Future non-clinical research utilizing ¹³C₆-Triac will delve deeper into the specific roles of Triac in various physiological and pathophysiological processes. This includes its effects on:
Metabolic Rate and Thermogenesis: Investigating how Triac influences energy expenditure and heat production. nih.govfiveable.me
Cardiovascular Function: Elucidating the impact of Triac on heart rate, cardiac contractility, and vascular tone. nih.gov
Neurological Development and Function: Exploring the role of Triac in the central nervous system, particularly in conditions where T3 transport is impaired. nih.gov
Inflammatory Responses: Examining the potential anti-inflammatory properties of Triac. caymanchem.com
By using ¹³C₆-Triac as a tracer, researchers can precisely track its uptake and metabolism in specific tissues and cell types, linking these metabolic events to downstream physiological responses.
Novel Applications in Environmental Monitoring and Risk Assessment Research
Thyroid hormones and their metabolites have been detected in the environment, raising concerns about their potential to act as endocrine disruptors. nih.gov The presence of these compounds in water sources, originating from human and animal waste, necessitates the development of sensitive and specific methods for their detection and quantification. nih.govalfa-chemistry.com
¹³C₆-Triac can serve as an essential internal standard for the development of robust analytical methods to monitor Triac levels in environmental samples. alfa-chemistry.com This will enable more accurate risk assessments of the potential impact of environmental Triac on wildlife and human health. Furthermore, stable isotope-labeled compounds can be used in controlled laboratory studies to investigate the environmental fate and toxicological effects of Triac, providing crucial data for regulatory agencies. nih.govalfa-chemistry.com
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 3,3',5-Triiodo Thyroacetic Acid-13C6, and how is isotopic purity validated?
- Methodology : The synthesis involves iodination and decarboxylation of precursor molecules, with ¹³C6 labeling achieved using isotopically enriched starting materials. Key steps include optimizing reaction conditions (e.g., temperature, iodine stoichiometry) to minimize isotopic scrambling. Validation employs ¹H NMR (e.g., δ 6.69–6.52 ppm for aromatic protons with JHC coupling of 156 Hz) and mass spectrometry to confirm isotopic incorporation and purity .
Q. How is this compound characterized in thyroid hormone (TH) agonist assays?
- Methodology : The compound is tested in human cell-based transactivation assays (e.g., stably transfected HeLa cells expressing TH receptors). Activity is quantified via log [EC50(M)] values (e.g., 2.0 for Triac vs. 2.5 for T3), with reproducibility ensured by low %CV (<10%) across triplicates. Structural similarities to natural TH derivatives (e.g., iodinated aromatic rings) explain its partial agonist activity .
Q. What are the recommended storage and solubility conditions for maintaining stability in experimental workflows?
- Methodology : Store as a powder under inert atmosphere (argon/nitrogen) in the dark at room temperature. For solubility, use DMSO at 40 mg/mL (64.32 mM), but avoid prolonged exposure to air to prevent oxidation. For cellular assays, dilute in culture media to ≤0.1% DMSO to avoid cytotoxicity .
Advanced Research Questions
Q. How do isotopic labeling (¹³C6) and structural modifications influence TH receptor binding kinetics compared to unlabeled Triac?
- Methodology : Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Isotopic labeling may slightly alter hydrophobicity or vibrational modes, potentially affecting binding kinetics. Structural differences (e.g., acetic acid side chain vs. T3’s alanine chain) reduce affinity, as seen in lower EC50 values (2.0 vs. 2.5 for T3) .
Q. What experimental strategies resolve contradictions in TH agonist activity data between in vitro and in vivo models?
- Methodology : Discrepancies arise from differences in metabolic stability (e.g., deiodination in vivo) or protein binding (e.g., interaction with thyroxine-binding globulin). Use mass spectrometry (LC-QTOF) to track isotopic-labeled Triac-¹³C6 metabolites in serum or tissues. Pair with transcriptomic profiling (RNA-seq) of target genes (e.g., DIO1, TRβ) to correlate activity with molecular pathways .
Q. How can researchers optimize isotopic tracer studies to investigate Triac-¹³C6 metabolism in endocrine-disrupting chemical (EDC) screens?
- Methodology : Combine stable isotope dilution assays (SIDA) with high-resolution mass spectrometry (HRMS) for precise quantification of Triac-¹³C6 and its metabolites (e.g., deiodinated or conjugated forms). Use deuterated internal standards (e.g., d4-Triac) to correct for matrix effects. Validate methods in cell models (e.g., HepG2 for hepatic metabolism) .
Q. What are the implications of Triac-¹³C6’s partial agonist activity in designing thyroid-disrupting compound (TDC) risk assessments?
- Methodology : Use Triac-¹³C6 as a reference compound in competitive binding assays to quantify antagonist/agonist ratios of novel TDCs. For example, co-incubate with T3-¹³C6 and measure displacement via fluorescence polarization. Structural analogs (e.g., Tetrac-¹³C6) can further refine structure-activity relationships (SAR) for regulatory toxicology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
